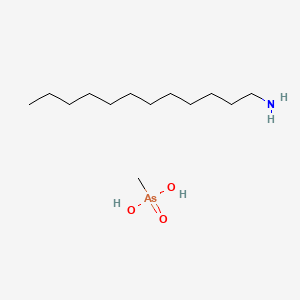

Dodecylammonium methanearsonate

Description

Dodecylammonium methanearsonate (C₁₂H₂₇NH₃·CH₃AsO₃H) is an organic arsenical compound consisting of a dodecylammonium cation (a cationic surfactant with a 12-carbon alkyl chain) paired with a methanearsonate anion. This compound combines the surfactant properties of the ammonium group with the arsenic-containing anion, making it relevant in niche industrial and agricultural applications.

Properties

CAS No. |

53404-47-0 |

|---|---|

Molecular Formula |

C13H32AsNO3 |

Molecular Weight |

325.32 g/mol |

IUPAC Name |

dodecan-1-amine;methylarsonic acid |

InChI |

InChI=1S/C12H27N.CH5AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3,4)5/h2-13H2,1H3;1H3,(H2,3,4,5) |

InChI Key |

YVSWXQSYQGAPTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN.C[As](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecylammonium methanearsonate typically involves the reaction of dodecylamine with methanearsonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C12H27N+CH5AsO3→C12H27N.CH5AsO3

The reaction is usually conducted in an aqueous medium, and the pH is carefully controlled to optimize the yield of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which is then purified and processed for various applications .

Chemical Reactions Analysis

Types of Reactions

Dodecylammonium methanearsonate undergoes several types of chemical reactions, including:

Oxidation: The arsenic atom in the compound can undergo oxidation reactions, leading to the formation of higher oxidation states.

Reduction: The compound can also be reduced under specific conditions, affecting the arsenic atom.

Substitution: The dodecylammonium group can be substituted with other functional groups, altering the properties of the compound

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce arsenate derivatives, while reduction reactions can yield arsenite compounds .

Scientific Research Applications

Dodecylammonium methanearsonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dodecylammonium methanearsonate involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the arsenic component can interact with thiol groups in proteins, affecting their function and leading to cellular toxicity .

Comparison with Similar Compounds

Structural Features

- Dodecylammonium Methanearsonate vs. Sodium Methanearsonates: Monosodium Methanearsonate (MSMA, CH₃AsO₃HNa) and Disodium Methanearsonate (DSMA, CH₃AsO₃Na₂) differ in their cationic counterions (sodium vs. dodecylammonium). The bulky dodecylammonium group enhances surfactant capabilities but reduces water solubility compared to sodium-based analogs . Monoammonium Methanearsonate: A related compound with a smaller ammonium cation (NH₄⁺), offering intermediate solubility and surfactant properties .

Dodecylammonium Carboxylates :

Physicochemical Properties

Table 1: Key Physicochemical Parameters

- Micellization : Dodecylammonium carboxylates exhibit lower CMC values (2.0–4.3 × 10⁻⁴ mol/dm³) compared to dodecylammonium chloride (DAC), suggesting that anion size and charge density influence aggregation. Methanearsonate’s bulkier anion may further increase CMC .

- Adsorption : Dodecylammonium ions adsorb more strongly on mineral surfaces (e.g., goethite) than trimethyldodecylammonium due to their larger size and hydrophobic interactions .

Toxicity Profiles

- This compound : Likely exhibits higher toxicity than sodium methanearsonates due to the surfactant-enhanced cellular uptake of arsenic. Aliphatic organic arsenicals are generally more toxic than phenylarsonic compounds .

- MSMA/DSMA: In cattle, lethal doses are 10 mg/kg/day (MSMA) and 25 mg/kg/day (DSMA).

Environmental Behavior

- Mobility : this compound’s surfactant properties may increase adsorption to organic matter or sediments, reducing groundwater mobility compared to MSMA/DSMA. Adsorption of methanearsonate anions is pH-dependent, peaking under acidic conditions .

- Degradation: Limited data exist, but microbial activity in soil could demethylate methanearsonate into inorganic arsenic, a process observed in MSMA-treated rice paddies .

Biological Activity

Dodecylammonium methanearsonate (DMA) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the context of environmental science and toxicology. This article provides a detailed overview of its biological activity, including research findings, data tables, and case studies.

This compound is characterized by its long-chain dodecyl group, which enhances its surfactant properties. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₄H₃₃AsO₂

- Molecular Weight : 284.3 g/mol

The biological activity of DMA primarily stems from its ability to interact with biological membranes due to its amphiphilic nature. This interaction can disrupt cellular functions and lead to various biological effects, including cytotoxicity and modulation of immune responses.

Cytotoxicity

Research has demonstrated that DMA exhibits cytotoxic effects on various cell lines. For example, studies have shown that DMA can induce apoptosis in human cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly depending on the cell type:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results indicate that DMA's effectiveness may be influenced by the specific characteristics of the target cells.

Environmental Impact

DMA has been studied for its environmental implications, particularly regarding arsenic contamination. As a methanearsonate, it contributes to arsenic levels in soils and water systems. Research indicates that the degradation of DMA in soil leads to the release of inorganic arsenic species, which are more toxic and bioavailable:

- Degradation Rate : Studies show that DMA degrades in soil within 30 days under aerobic conditions, releasing approximately 60% of its arsenic content as inorganic species.

Agricultural Applications

In agricultural settings, DMA has been used as a herbicide. A field study conducted on cotton crops treated with DMA revealed both beneficial and adverse effects:

- Beneficial Effects : Enhanced weed control compared to traditional herbicides.

- Adverse Effects : Increased soil arsenic levels, raising concerns about food safety and environmental health.

The study concluded that while DMA could be effective for weed management, careful monitoring of soil arsenic levels is essential to mitigate health risks.

Human Health Risks

A comprehensive review highlighted potential health risks associated with exposure to DMA through contaminated water sources. Epidemiological studies have linked chronic exposure to arsenic from compounds like DMA with increased risks of skin lesions and cancers:

- Risk Assessment : The estimated risk factor for developing skin lesions from long-term exposure was calculated at 1.5 per 1000 individuals exposed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.